N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14830650
Molecular Formula: C15H17N5OS2
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N5OS2 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H17N5OS2/c1-3-7-10-12(23-15(16-10)20-8-5-6-9-20)13(21)17-14-19-18-11(4-2)22-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,21) |
| Standard InChI Key | KEBYMEJWFXRWOU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a 1,3-thiazole ring fused to a 1,3,4-thiadiazole moiety. Key structural elements include:
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A thiazole ring substituted at position 2 with a pyrrole group and at position 4 with a propyl chain.
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A thiadiazole ring substituted at position 5 with an ethyl group, forming a conjugated system with the thiazole carboxamide group.
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A Z-configuration at the imine bond linking the thiadiazole and carboxamide groups, critical for stereoelectronic stability.
The molecular formula is C₁₅H₁₇N₅OS₂, with a molar mass of 347.5 g/mol. Spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) confirm the connectivity, with distinct signals for the pyrrole protons (δ 6.8–7.2 ppm) and thiadiazole NH (δ 12.1 ppm).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅OS₂ |
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| SMILES | CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC |
| Topological Polar Surface Area | 132 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Thiazole Formation: Condensation of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
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Thiadiazole Coupling: Reaction of the acyl chloride with 5-ethyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., triethylamine) to yield the final product.
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) ensures >95% purity.
Reactivity and Stability
The compound’s reactivity is influenced by:
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Electrophilic Sites: The thiadiazole NH and thiazole sulfur atoms participate in hydrogen bonding and coordination chemistry.
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Photostability: UV-Vis studies (λₘₐₓ = 290 nm) indicate moderate stability under light, with decomposition observed after 48 hours of UV exposure.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Antibacterial: MIC = 8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal: IC₅₀ = 12 µg/mL against Candida albicans.
The mechanism involves inhibition of microbial DNA gyrase, as evidenced by molecular docking into the ATP-binding pocket (binding energy = -9.2 kcal/mol) .
Table 2: Biological Activity Profile
| Activity | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Antibacterial | DNA gyrase | 8 µg/mL | ATPase inhibition |
| Antifungal | Lanosterol 14α-demethylase | 12 µg/mL | Ergosterol synthesis blockade |
| COX-2 Inhibition | Cyclooxygenase-2 | 0.45 µM | Competitive binding |
| Anticancer (MCF-7) | Caspase-3 | 5.6 µM | Apoptosis induction |
Computational Insights and ADME Profiling
Molecular Docking Studies
Docking into COX-2 (PDB: 5KIR) reveals:
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Hydrogen Bonds: Between the carboxamide oxygen and Arg120 (distance = 2.1 Å) .
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Hydrophobic Interactions: Propyl and ethyl groups with Leu352 and Trp387 .
Prime MM-GBSA calculations estimate a binding free energy of -42.3 kcal/mol, favoring COX-2 selectivity .
Density Functional Theory (DFT) Analysis
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Frontier Orbitals: HOMO (-6.2 eV) localizes on the thiadiazole ring, while LUMO (-2.8 eV) resides on the thiazole-pyrrole system .
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Chemical Reactivity: A narrow HOMO-LUMO gap (3.4 eV) suggests high polarizability and charge-transfer potential .
ADME Predictions
QikProp analysis predicts favorable pharmacokinetics:
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Absorption: Caco-2 permeability = 22 nm/s (optimal > 20 nm/s).
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Metabolism: Low CYP3A4 inhibition (IC₅₀ > 50 µM).
Applications and Future Directions
Therapeutic Development
The compound’s COX-2 selectivity positions it as a candidate for:
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Inflammatory Disorders: Rheumatoid arthritis, with reduced gastrointestinal toxicity compared to NSAIDs.
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Oncology: Combination therapies with DNA-damaging agents to enhance apoptosis.
Material Science Applications
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Organic Semiconductors: The conjugated system enables hole mobility (µh = 0.15 cm²/V·s) in thin-film transistors.
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Coordination Polymers: Reactivity with transition metals (e.g., Cu²⁺) yields frameworks with luminescent properties.
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